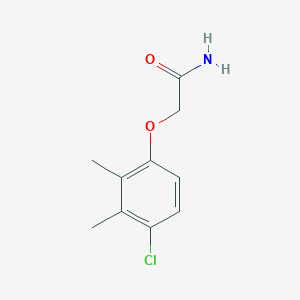![molecular formula C31H29ClFN3O5 B2848336 (4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 1322229-27-5](/img/structure/B2848336.png)
(4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline Core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the (3-chloro-4-fluorophenyl) Group: This can be achieved through a substitution reaction using reagents such as 3-chloro-4-fluoroaniline.
Formation of the Imino Group: This step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under dehydrating conditions.
Final Coupling Reaction: The final step involves the coupling of the intermediate with a suitable carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structural features and biological activity make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-N-(3-chloro-4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide: This compound is unique due to its specific structural features and biological activity.
This compound: Similar compounds may include other derivatives of pyrano[2,3-f]pyrido[3,2,1-ij]quinoline with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features and biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClFN3O5/c1-38-25-15-20(16-26(39-2)29(25)40-3)35-31-22(30(37)34-19-8-9-24(33)23(32)14-19)13-18-12-17-6-4-10-36-11-5-7-21(27(17)36)28(18)41-31/h8-9,12-16H,4-7,10-11H2,1-3H3,(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYAUQGDUIHILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=C(C=C6)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
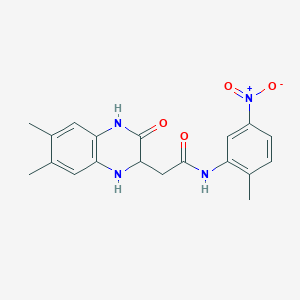
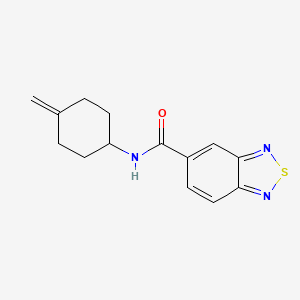
![3-(2H-1,3-benzodioxol-5-yl)-1-[2-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2848257.png)

![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
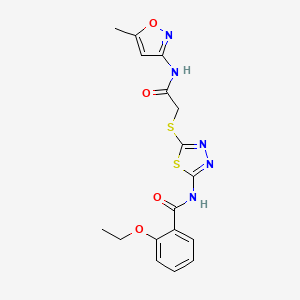
![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2848265.png)
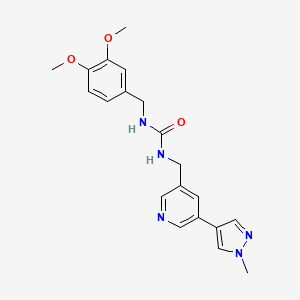
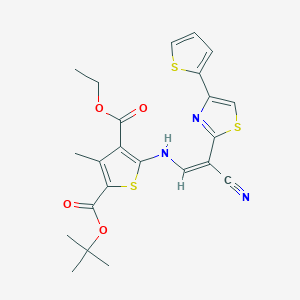
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)

![N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2848272.png)
